2-[(Pyridin-4-yl)methoxy]pyridine
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Overview
Description
2-[(Pyridin-4-yl)methoxy]pyridine is a heterocyclic organic compound that features two pyridine rings connected via a methoxy group
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, 2-Methoxypyridine can be used as an intermediate to synthesize 2-methoxy-3-pyridinesulfonyl chloride, which is used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents .
Mode of Action
For example, they can form hydrogen bonds with the sulfo groups of host layers . The spatial configuration of the carbon atoms connected to the pyridine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For instance, 2-Methoxypyridine can be used to prepare bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors .
Result of Action
For example, some pyridine derivatives exhibit excellent antiproliferative activity against certain cell lines .
Action Environment
It’s known that the arrangement of intercalated molecules within a layered structure can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
For instance, they can undergo nucleophilic substitution reactions
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
For instance, they can exhibit threshold effects, and high doses can lead to toxic or adverse effects
Metabolic Pathways
For instance, they can interact with enzymes or cofactors, and they can affect metabolic flux or metabolite levels
Transport and Distribution
For instance, they can interact with transporters or binding proteins, and they can affect their localization or accumulation
Subcellular Localization
For instance, they can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methoxy]pyridine typically involves the reaction of 4-pyridylmethanol with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the methoxy group, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Formation of 2-[(Pyridin-4-yl)carbonyl]pyridine.
Reduction: Formation of 2-[(Piperidin-4-yl)methoxy]piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Pyridin-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)methoxy]pyridine
- 2-[(Pyridin-3-yl)methoxy]pyridine
- 2-[(Pyridin-4-yl)ethoxy]pyridine
Uniqueness
2-[(Pyridin-4-yl)methoxy]pyridine is unique due to the specific positioning of the methoxy group and the pyridine rings, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJQRFCLIZWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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